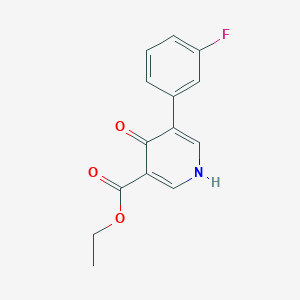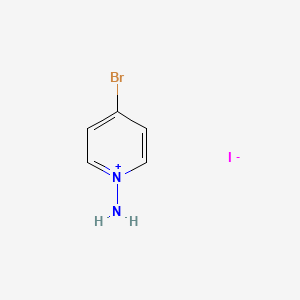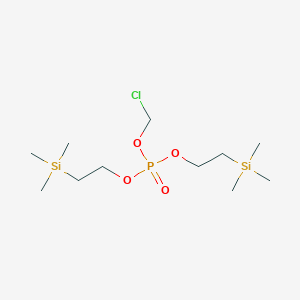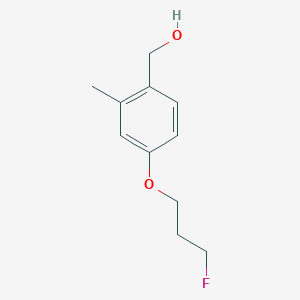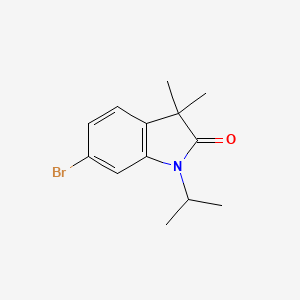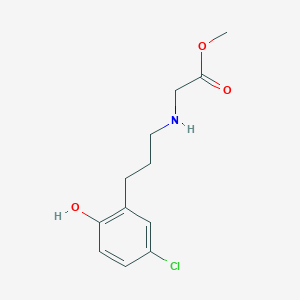
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate
描述
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of phenol and is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-aminopropylamine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-chloro-2-hydroxybenzaldehyde, while reduction of the nitro group can produce 5-chloro-2-hydroxyaniline.
科学研究应用
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The amino group can also form covalent bonds with target molecules, further modulating its biological activity.
相似化合物的比较
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate can be compared with other similar compounds, such as:
Methyl 2-((3-(5-bromo-2-hydroxyphenyl)propyl)amino)acetate: This compound has a bromo group instead of a chloro group, which can affect its reactivity and binding properties.
Methyl 2-((3-(5-fluoro-2-hydroxyphenyl)propyl)amino)acetate: The presence of a fluoro group can enhance the compound’s stability and resistance to metabolic degradation.
Methyl 2-((3-(5-methyl-2-hydroxyphenyl)propyl)amino)acetate: The methyl group can influence the compound’s hydrophobicity and solubility.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research and industrial applications.
属性
IUPAC Name |
methyl 2-[3-(5-chloro-2-hydroxyphenyl)propylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h4-5,7,14-15H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHGCYPLANVVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


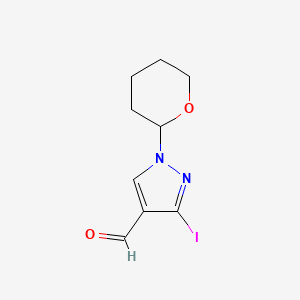
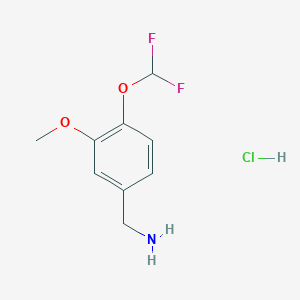
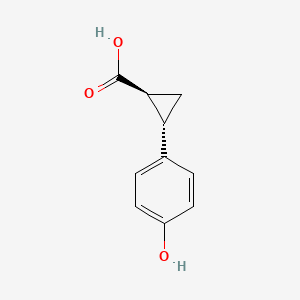
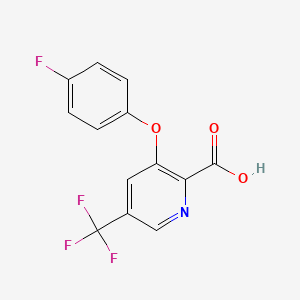
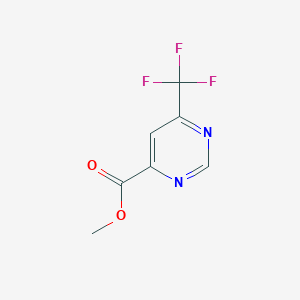
![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)
![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)
